molecular formula C18H15F3N4O3 B2771846 N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034491-61-5

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2771846
CAS No.: 2034491-61-5
M. Wt: 392.338
InChI Key: QKDVQDNXFKVYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C18H15F3N4O3 and its molecular weight is 392.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)12-5-1-2-6-13(12)24-17(27)16(26)22-11-14(15-7-3-10-28-15)25-9-4-8-23-25/h1-10,14H,11H2,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDVQDNXFKVYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety, a pyrazole ring, and a trifluoromethyl phenyl group. The molecular formula is C18H19F3N4OC_{18}H_{19}F_3N_4O with a molecular weight of approximately 372.36 g/mol. Its unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of human neutrophil elastase (HNE), which is involved in inflammatory processes and tissue remodeling. By inhibiting HNE, it may help mitigate conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.
  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against Gram-positive bacteria, notably Staphylococcus aureus. This includes low minimum inhibitory concentrations (MICs) and effective biofilm disruption .
  • Anticancer Potential : Preliminary research suggests that similar compounds may possess anticancer properties, potentially through mechanisms that involve apoptosis induction in cancer cells or inhibition of tumor growth factors .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Biological ActivityObservationsReferences
Neutrophil Elastase InhibitionSignificant inhibition observed; potential for treating COPD
Antibacterial ActivityEffective against Staphylococcus aureus; low MICs reported
Antifungal ActivityPreliminary results indicate potential antifungal properties
Anticancer ActivityInduction of apoptosis in cancer cell lines; further studies required

Case Studies

  • Neutrophil Elastase Inhibition :
    • A study demonstrated that this compound significantly reduced HNE activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
  • Antimicrobial Efficacy :
    • In a series of experiments, derivatives of this compound were tested against various bacterial strains. Results showed potent activity against Gram-positive bacteria with minimal toxicity to human cells, indicating a favorable therapeutic index .
  • Anticancer Research :
    • An investigation into the anticancer properties revealed that the compound could inhibit the proliferation of melanoma cells, suggesting its role as a candidate for cancer therapy .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole-ethyl-furan backbone, followed by amidation with trifluoromethylphenyl derivatives. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the furan-pyrazole-ethyl moiety to the trifluoromethylphenyl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction kinetics .
  • Temperature control : Maintain 0–25°C during sensitive steps (e.g., protecting group removal) to avoid side reactions .

Table 1 : Synthesis Optimization Parameters

ParameterRoleExample Conditions
SolventEnhances reactant solubilityDMF for amide coupling
CatalystAccelerates reactionDMAP for acylation
TemperatureControls reaction rate0–5°C for nitro reduction

Q. How is the compound characterized spectroscopically?

Standard characterization integrates:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethylphenyl aromatic signals at δ 7.3–7.8 ppm) .
  • IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 423.15 g/mol) .

Q. What preliminary biological screening assays are recommended?

  • Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC assays .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict binding modes to pharmacological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR). The trifluoromethyl group may occupy hydrophobic pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Table 2 : Key Structural Features and Predicted Interactions

FeatureTarget InteractionReference
Pyrazole ringHydrogen bonding with kinase hinge region
TrifluoromethylphenylHydrophobic contact with receptor pockets
Furan oxygenPolar interaction with catalytic residues

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, serum proteins, or incubation time. Standardize protocols (e.g., 37°C, 5% CO₂) .
  • Compound purity : Verify via HPLC (>98% purity) to exclude impurities affecting activity .
  • Cell line variability : Use isogenic cell lines to isolate genetic factors .

Q. What strategies improve metabolic stability for in vivo studies?

  • Prodrug modification : Introduce ester groups at the ethanediamide backbone to enhance bioavailability .
  • Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated degradation .

Q. How to analyze structure-activity relationships (SAR) among analogs?

Table 3 : SAR Insights from Structural Analogs

Analog ModificationEffect on ActivityReference
Replacement of furan with thiophene↓ Antimicrobial activity
Addition of methoxy group↑ Kinase inhibition (2-fold)
Trifluoromethyl → methyl↓ Hydrophobic binding

Q. What experimental designs address low solubility in aqueous buffers?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance dispersibility .
  • Salt formation : Synthesize hydrochloride salts for improved solubility .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein stabilization upon compound binding .
  • Fluorescence polarization : Track displacement of labeled probes in live cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.